molecular formula C12H15ClO2 B14327141 2-(Propan-2-yl)phenyl 2-chloropropanoate CAS No. 106647-74-9

2-(Propan-2-yl)phenyl 2-chloropropanoate

Katalognummer: B14327141
CAS-Nummer: 106647-74-9
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: JJJZLWXIZYDJBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Propan-2-yl)phenyl 2-chloropropanoate is an organic compound that belongs to the ester class It is characterized by the presence of a phenyl group substituted with an isopropyl group and a chloropropanoate ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)phenyl 2-chloropropanoate typically involves the esterification of 2-(Propan-2-yl)phenol with 2-chloropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Propan-2-yl)phenyl 2-chloropropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.

    Reduction: 2-(Propan-2-yl)phenyl 2-propanol.

    Substitution: Products depend on the nucleophile used, such as 2-(Propan-2-yl)phenyl 2-aminopropanoate or 2-(Propan-2-yl)phenyl 2-thiopropanoate.

Wissenschaftliche Forschungsanwendungen

2-(Propan-2-yl)phenyl 2-chloropropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Propan-2-yl)phenyl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group and isopropyl substitution may influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacks the ester and chlorine functionalities.

    Phenylacetone: A ketone with a phenyl group and a propanone moiety, used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Propan-2-yl)phenyl 2-chloropropanoate is unique due to its combination of an ester and a chlorinated propanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

CAS-Nummer

106647-74-9

Molekularformel

C12H15ClO2

Molekulargewicht

226.70 g/mol

IUPAC-Name

(2-propan-2-ylphenyl) 2-chloropropanoate

InChI

InChI=1S/C12H15ClO2/c1-8(2)10-6-4-5-7-11(10)15-12(14)9(3)13/h4-9H,1-3H3

InChI-Schlüssel

JJJZLWXIZYDJBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1OC(=O)C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.